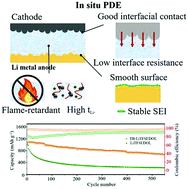A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
Energy & Environmental Science Pub Date: 2021-04-29 DOI: 10.1039/D1EE00049G
Abstract
Polymer electrolytes with high ionic conductivity, good interfacial stability and safety are in urgent demand for practical rechargeable lithium metal batteries (LMBs). Herein we propose a novel flame-retardant polymerized 1,3-dioxolane electrolyte (PDE), which is in situ formed via a multifunctional tris(pentafluorophenyl)borane (TB) additive. The in situ formed PDE not only affords an integrated battery structure with stabilized electrode–electrolyte interface, but also achieves good flame retardancy, significantly expanded operating temperature limit and improved oxidative stability. Moreover, TB also contributes to a highly stable LiF-rich solid electrolyte interphase (SEI). In addition, the PDE has good compatibility with electrodes and polypropylene (PP) separator, hardly increasing the thickness of the battery, and the amount of additive TB is small, so there is no loss of gravimetric or volumetric energy density due to the polymerization. Based on the in situ formed PDE, Li–S batteries without the addition of LiNO3 demonstrate excellent cycle stability (>500 cycles) and a wide operating temperature (−20 to 50 °C); the high voltage Li–LiNi0.6Co0.2Mn0.2O2 and Li–LiFePO4 batteries both exhibit excellent electrochemical performance (>1200 cycles). In addition, the ultrasonic imaging technique developed by our group also demonstrates no gas generation inside pouch cells using PDE. This work provides a facile and practical approach to design a highly stable polymer electrolyte for high performance LMBs.


Recommended Literature
- [1] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [2] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [3] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [4] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [5] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [6] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [7] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [8] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [9] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
- [10] Contents pages

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 1596-13-0
-
CAS no.: 162758-94-3
-
CAS no.: 111900-32-4
-
CAS no.: 11016-71-0









